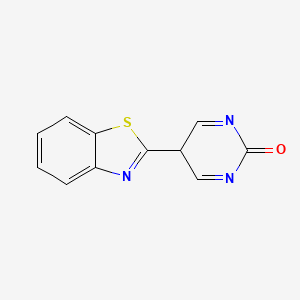![molecular formula C23H22O5S B14369124 1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one CAS No. 90664-17-8](/img/structure/B14369124.png)
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one is a complex organic compound with the molecular formula C22H20O5S. This compound is known for its unique structure, which includes benzyloxy groups attached to a phenyl ring, and a methanesulfonyl group attached to an ethanone backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy groups: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the benzyloxy groups to the phenyl ring: This step involves a Friedel-Crafts alkylation reaction where the benzyloxy groups are attached to the 3 and 5 positions of the phenyl ring.
Introduction of the methanesulfonyl group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like pyridine.
Formation of the ethanone backbone: This final step involves the reaction of the intermediate with an appropriate reagent to form the ethanone backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one: Similar structure but with benzyloxy groups at different positions.
3’,5’-Bis(benzyloxy)acetophenone: Lacks the methanesulfonyl group.
1-[3,5-Bis(benzyloxy)phenyl]ethan-1-ol: Contains a hydroxyl group instead of the methanesulfonyl group.
Uniqueness
1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one is unique due to the presence of both benzyloxy and methanesulfonyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90664-17-8 |
|---|---|
Molekularformel |
C23H22O5S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-methylsulfonylethanone |
InChI |
InChI=1S/C23H22O5S/c1-29(25,26)17-23(24)20-12-21(27-15-18-8-4-2-5-9-18)14-22(13-20)28-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 |
InChI-Schlüssel |
BJGZPXGWCSHQJG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
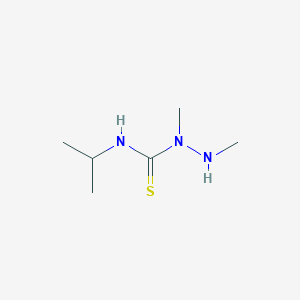
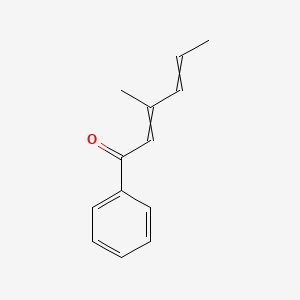
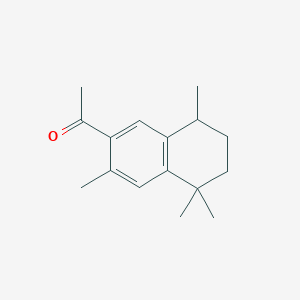
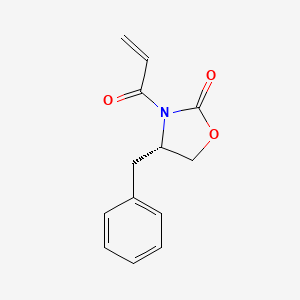
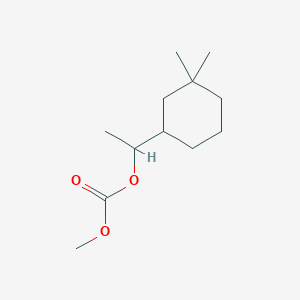

![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1,1'-[1,2-Phenylenebis(oxymethylene)]bis(4-iodo-2-nitrobenzene)](/img/structure/B14369122.png)
